Neopentyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

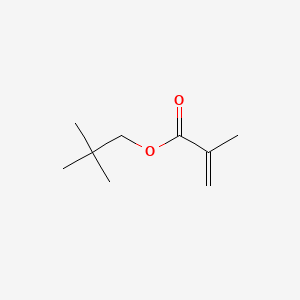

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(2)8(10)11-6-9(3,4)5/h1,6H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHZIRUJZFRULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34903-87-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2-dimethylpropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34903-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20178694 | |

| Record name | Neopentyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2397-76-4 | |

| Record name | Neopentyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2397-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopentyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002397764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neopentyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2-dimethylpropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPENTYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLQ8HVB5J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Neopentyl Methacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of neopentyl methacrylate (B99206) (NPMA) monomer. The information is intended to support researchers, scientists, and professionals in drug development and materials science in their understanding and application of this versatile monomer. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant chemical processes.

Core Physical Properties of Neopentyl Methacrylate

This compound (C9H16O2) is a methacrylate ester recognized for its unique molecular structure, which incorporates a bulky neopentyl group.[1] This structural feature imparts desirable characteristics to the monomer and its subsequent polymers, such as enhanced thermal stability and resistance to environmental degradation.[1] At standard temperature and pressure, it exists as a colorless liquid.[1]

Quantitative Data Summary

The physical properties of this compound have been compiled from various sources and are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C9H16O2 | [1][2][3][4] |

| Molecular Weight | 156.22 g/mol | [1][2][5] |

| CAS Number | 2397-76-4 | [1] |

| Appearance | Colorless liquid | [1][6] |

Table 2: Thermal and Optical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 179.8 °C | at 760 mmHg | [3][4] |

| 65 °C | at 19.5 Torr | [2] | |

| 40 °C | at 6 Torr | [7] | |

| Melting Point | Not Available | - | [4] |

| Flash Point | 53.9 °C | - | [2][3][4] |

| Refractive Index | 1.426 | - | [2][3][4] |

Table 3: Density and Vapor Pressure

| Property | Value | Conditions | Source(s) |

| Density | 0.89 g/cm³ | - | [3][4] |

| 0.8697 g/cm³ | at 26 °C | [2] | |

| 0.8775 g/cm³ | at 17 °C | [7] | |

| Vapor Pressure | 0.923 mmHg | at 25°C | [2][3][4] |

Note on Data Discrepancies: The reported values for boiling point and density vary across different sources due to the different pressures and temperatures at which the measurements were taken. It is crucial to consider the specific conditions when utilizing this data.

Experimental Protocols for Property Determination

Detailed experimental protocols for the determination of each physical property of this compound are not widely published. However, standard methodologies for organic liquids can be applied. The following sections outline generalized protocols for key physical properties.

Determination of Density

The density of a liquid monomer like this compound can be determined using a pycnometer or a graduated cylinder and a balance.

Protocol using a Graduated Cylinder:

-

Mass of Empty Cylinder: Measure and record the mass of a clean, dry graduated cylinder using an analytical balance.

-

Volume Measurement: Add a specific volume of this compound to the graduated cylinder. Record the volume, reading from the bottom of the meniscus.

-

Mass of Cylinder and Monomer: Measure and record the total mass of the graduated cylinder containing the monomer.

-

Calculation:

-

Mass of monomer = (Mass of cylinder + monomer) - (Mass of empty cylinder)

-

Density = Mass of monomer / Volume of monomer

-

Repeat the measurement at a controlled temperature for accuracy and precision.

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus or a micro-boiling point method for smaller sample volumes.

Micro-Boiling Point Protocol (Thiele Tube Method):

-

Sample Preparation: Place a small amount of this compound into a small test tube.

-

Capillary Tube: Insert a sealed-end capillary tube, open end down, into the test tube.

-

Heating: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a heating oil (e.g., mineral oil).

-

Observation: Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure increases.

-

Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles is continuous and rapid. Alternatively, note the temperature at which the liquid is drawn back into the capillary tube upon cooling.

Measurement of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids.

Protocol using an Abbe Refractometer:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature.

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.

-

Temperature Control: Ensure the measurement is performed at a constant, recorded temperature, as refractive index is temperature-dependent.

Determination of Viscosity

The viscosity of this compound can be measured using a viscometer, such as a Cannon-Fenske or Ubbelohde type for transparent liquids.

General Protocol using a Capillary Viscometer:

-

Instrument Setup: Select a viscometer of the appropriate size for the expected viscosity range.

-

Sample Loading: Introduce a precise volume of the monomer into the viscometer.

-

Thermal Equilibration: Place the viscometer in a constant temperature bath until the sample reaches the desired temperature.

-

Measurement: Using suction, draw the liquid up through the capillary tube to above the upper timing mark.

-

Flow Time: Measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.

-

Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the monomer at that temperature.

Assessment of Solubility

A qualitative assessment of solubility in various solvents provides valuable information about the monomer's polarity and potential applications.

General Solubility Testing Protocol:

-

Sample Preparation: In a series of small test tubes, add a small, measured amount of this compound (e.g., 0.1 mL).

-

Solvent Addition: To each test tube, add a small, incremental amount of a different solvent (e.g., water, ethanol, acetone, toluene, hexane) up to a total of 3 mL.

-

Observation: After each addition, agitate the mixture and observe if the monomer dissolves completely to form a single phase.

-

Classification: Classify the monomer as soluble, partially soluble, or insoluble in each solvent.

Chemical Pathways and Processes

The chemical reactivity of this compound is primarily centered around its carbon-carbon double bond, which readily undergoes addition polymerization.[1] Its synthesis is typically achieved through esterification.

Synthesis of this compound

The most common method for synthesizing this compound is the direct esterification of methacrylic acid with neopentyl alcohol.[1] This reaction is typically catalyzed by an acid.[1]

Caption: Direct esterification of methacrylic acid and neopentyl alcohol.

Free-Radical Polymerization of this compound

This compound is readily polymerized via free-radical polymerization, a process that involves initiation, propagation, and termination steps.[1] This process is fundamental to the production of poly(this compound).

Caption: Free-radical polymerization of this compound.

Conclusion

This technical guide has provided a detailed summary of the physical properties of this compound monomer, including quantitative data presented in a structured format. While specific experimental protocols for this monomer are not extensively documented, standard methodologies for organic liquids have been outlined to guide researchers in their own characterizations. The provided diagrams illustrate the key chemical transformations of this compound, offering a visual representation of its synthesis and polymerization. This compilation of information serves as a valuable resource for scientists and professionals working with this important monomer in various research and development applications.

References

Neopentyl methacrylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl methacrylate (B99206) is a versatile monomer utilized in the synthesis of a wide range of polymers with tailored properties. Its unique neopentyl group imparts notable characteristics to the resulting polymers, including enhanced thermal stability and durability. This technical guide provides a comprehensive overview of neopentyl methacrylate, including its fundamental properties, detailed synthesis and polymerization protocols, and potential applications, with a focus on areas relevant to research and development.

Core Properties of this compound

This compound, systematically named 2,2-dimethylpropyl 2-methylprop-2-enoate, is an organic compound with the chemical formula C9H16O2.[1][2][3] It is recognized for its role as a monomer in the production of various polymeric materials.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 2397-76-4 | [1][2][3][4][5][6][7] |

| Molecular Weight | 156.22 g/mol | [1][2][3][5] |

| Molecular Formula | C9H16O2 | [1][2][3][5] |

| Boiling Point | 179.8 °C at 760 mmHg | [1] |

| Flash Point | 53.9 °C | [1] |

| Density | 0.89 g/cm³ | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

Synthesis of this compound

The industrial and laboratory preparation of this compound is primarily achieved through two main routes: direct esterification and transesterification.

Direct Esterification

This method involves the reaction of methacrylic acid with neopentyl alcohol, typically in the presence of an acid catalyst.[1] The continuous removal of water drives the reaction towards the formation of the this compound ester.

-

Reactant Preparation: In a reaction vessel equipped with a stirrer, thermometer, and a distillation setup for water removal, combine methacrylic acid and neopentyl alcohol.

-

Catalyst Addition: Introduce an acid catalyst, such as sodium bisulfate (NaHSO4·H2O), to the mixture.[1]

-

Reaction: Heat the mixture to initiate the esterification reaction, continuously removing the water byproduct to shift the equilibrium towards the product.

-

Purification: After the reaction is complete, cool the mixture and purify the this compound, typically through distillation under reduced pressure.

Transesterification

Transesterification involves the reaction of an alkyl methacrylate (commonly methyl methacrylate) with neopentyl alcohol in the presence of a catalyst. This process is often favored in industrial settings.

-

Reactant and Catalyst Setup: Charge a reactor with methyl methacrylate, neopentyl glycol, a suitable catalyst (e.g., a composite of carbonate and thiocyanate), and a polymerization inhibitor.

-

Reactive Distillation: Heat the mixture to initiate the transesterification reaction. The methanol (B129727) generated as a byproduct is removed via distillation to drive the reaction forward.

-

Product Isolation: Once the reaction reaches completion, the excess methyl methacrylate is removed by distillation under reduced pressure.

-

Final Purification: The catalyst and polymerization inhibitor are subsequently removed to yield the purified neopentyl glycol dimethacrylate product.

Polymerization of this compound

This compound readily undergoes polymerization, most commonly via free-radical polymerization, to form poly(this compound). This polymer's properties can be tailored through copolymerization with other monomers.

Free-Radical Polymerization

This is the most prevalent method for polymerizing this compound and proceeds through the standard steps of initiation, propagation, and termination.[1]

-

Initiator Dissolution: In a reaction vessel, dissolve a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in this compound monomer.

-

Initiation: Heat the mixture to the decomposition temperature of the initiator to generate free radicals.

-

Propagation: The radicals will initiate the polymerization of the monomer. The reaction is typically exothermic, and temperature control may be necessary.

-

Termination: The polymerization proceeds until the monomer is consumed or the reaction is quenched. The resulting polymer can be purified by precipitation in a non-solvent followed by drying.

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its polymeric derivatives and copolymers are of interest in the biomedical field. Methacrylate-based polymers, such as Eudragit®, are extensively used in drug delivery systems, including transdermal patches and film-forming sprays. These polymers can be formulated to control the release of active pharmaceutical ingredients. The incorporation of this compound into such systems could potentially modify the mechanical properties, hydrophobicity, and degradation profile of the final drug delivery device.

Visualized Workflows and Pathways

To further elucidate the processes described, the following diagrams illustrate the logical flow of the synthesis and polymerization of this compound.

References

- 1. CN103755565B - The preparation method of neopentyl glycol dimethacrylate - Google Patents [patents.google.com]

- 2. CN103755565A - Preparation method of neopentyl glycol dimethacrylate - Google Patents [patents.google.com]

- 3. US4117238A - Process for the trans-esterification of acrylic and methacrylic esters - Google Patents [patents.google.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

Solubility Profile of Neopentyl Methacrylate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of neopentyl methacrylate (B99206) in common organic solvents. Due to the limited availability of direct quantitative solubility data, this guide employs the Hansen Solubility Parameter (HSP) framework to predict miscibility. Furthermore, it outlines a detailed experimental protocol for determining the solubility of liquid monomers and presents a workflow for the application of methacrylate-based polymers in drug delivery systems, a key area of interest for the target audience.

Understanding the Solubility of Neopentyl Methacrylate

This compound is a monomer used in the synthesis of polymers with applications in coatings, adhesives, and biomedical materials.[1] Its molecular structure, featuring a bulky neopentyl group, influences its physical and chemical properties, including its solubility. While specific quantitative data is scarce, a qualitative understanding can be derived from the principle of "like dissolves like" and by comparing it to structurally similar alkyl methacrylates. Generally, this compound is expected to be soluble in a range of non-polar and moderately polar organic solvents.

Qualitative Solubility Assessment

Based on the solubility of similar methacrylate monomers and polymers, a qualitative assessment of this compound's solubility is presented in Table 1. This provides a general guideline for solvent selection.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Alkanes | Hexane, Heptane | Limited to Miscible | The non-polar alkyl chain of this compound suggests some compatibility with non-polar alkanes. |

| Aromatics | Toluene, Benzene | Miscible | The bulky, non-polar neopentyl group and the overall organic nature of the molecule favor miscibility with aromatic hydrocarbons. |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible | As an ester itself, this compound is expected to be highly miscible with other esters due to similar intermolecular forces. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Ketones are effective polar aprotic solvents that can typically dissolve a wide range of organic compounds, including methacrylates. |

| Alcohols | Methanol, Ethanol, Isopropanol | Limited to Partially Miscible | The polarity and hydrogen-bonding capability of lower alcohols may limit miscibility with the less polar this compound. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | These solvents have solubility characteristics that are generally favorable for a wide range of organic monomers. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Ethers are good solvents for many organic compounds and are expected to readily dissolve this compound. |

| Water | Immiscible | As a relatively non-polar organic molecule, this compound is expected to have very low solubility in water. |

Predictive Solubility Using Hansen Solubility Parameters

To provide a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) have been estimated for this compound using the group contribution method.[2][3][4] The HSP framework is based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5] Substances with similar HSP values are more likely to be miscible.

The estimated Hansen Solubility Parameters for this compound are presented in Table 2.

Table 2: Estimated Hansen Solubility Parameters for this compound

| Parameter | Value (MPa¹ᐟ²) |

| δD (Dispersion) | 16.5 |

| δP (Polar) | 3.0 |

| δH (Hydrogen Bonding) | 4.5 |

| δT (Total) | 17.5 |

Table 3 provides the Hansen Solubility Parameters for a range of common organic solvents.[6][7] The miscibility of this compound with these solvents can be predicted by calculating the "distance" (Ra) between their HSP values. A smaller Ra value indicates a higher likelihood of miscibility.

The formula for calculating the distance (Ra) is:

Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]¹ᐟ²

Generally, if Ra is less than the interaction radius (R₀) of the solute, the solvent is considered a good solvent for that solute. While the interaction radius for this compound is not experimentally determined, a smaller Ra value is a strong indicator of better solubility.

Table 3: Hansen Solubility Parameters of Common Organic Solvents and Predicted Miscibility with this compound

| Solvent | δD (MPa¹ᐟ²) | δP (MPa¹ᐟ²) | δH (MPa¹ᐟ²) | Ra (Distance from this compound) | Predicted Miscibility |

| n-Hexane | 14.9 | 0.0 | 0.0 | 5.8 | Likely Miscible |

| Toluene | 18.2 | 1.4 | 2.0 | 4.3 | Highly Miscible |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.3 | Highly Miscible |

| Acetone | 15.5 | 10.4 | 7.0 | 8.2 | Likely Miscible |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.1 | Likely Immiscible |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 6.0 | Likely Miscible |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.8 | Highly Miscible |

| Water | 15.5 | 16.0 | 42.3 | 40.2 | Immiscible |

Experimental Protocol for Determining Liquid-Liquid Miscibility

For a precise determination of the solubility or miscibility of this compound in a given solvent, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the miscibility of two liquids at a constant temperature.

Objective

To determine the miscibility of this compound with a selected organic solvent at various compositions at a controlled temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Calibrated pipettes or burettes

-

A series of sealable glass vials or test tubes

-

Vortex mixer

-

Temperature-controlled water bath or incubator

-

Light source for visual inspection

Methodology

-

Preparation of Mixtures :

-

Prepare a series of mixtures of this compound and the chosen solvent in sealed vials.

-

The compositions should range from 10% to 90% by volume (or mass) of this compound in the solvent. For example, prepare mixtures with 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% this compound.

-

The total volume of each mixture should be consistent (e.g., 10 mL).

-

-

Equilibration :

-

Place the sealed vials in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for at least 30 minutes.

-

-

Mixing :

-

After equilibration, vigorously mix each vial using a vortex mixer for 1-2 minutes to ensure thorough mixing of the two components.

-

-

Observation :

-

Return the vials to the temperature-controlled bath and allow them to stand undisturbed.

-

Visually inspect each vial against a light source for the presence of a single, clear, homogeneous phase or two distinct phases (immiscibility) or cloudiness (partial miscibility).[8]

-

Record the observations for each composition.

-

-

Data Interpretation :

-

If a single clear phase is observed across all compositions, the two liquids are considered miscible.

-

If two distinct layers form, the liquids are immiscible.

-

If the mixture appears cloudy or forms an emulsion, the liquids are partially miscible. The range of compositions over which this occurs can be noted.

-

Application in Drug Delivery Systems: A Workflow

Polymers derived from methacrylate monomers are extensively utilized in drug delivery systems due to their biocompatibility and tunable properties.[9][10][11][12] The workflow below illustrates the key stages in the development of a methacrylate-based drug delivery system.

This diagram outlines the logical progression from selecting appropriate monomers, such as this compound for its hydrophobic character, to the final stages of clinical application. The solubility of the monomer and the resulting polymer are critical factors at each stage, influencing polymerization kinetics, drug loading efficiency, and the final formulation's stability and performance.

References

- 1. This compound (2397-76-4) for sale [vulcanchem.com]

- 2. kinampark.com [kinampark.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 8. Miscibility - Wikipedia [en.wikipedia.org]

- 9. Methacrylated Gelatin as an On-Demand Injectable Vehicle for Drug Delivery in Dentistry | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems [pubmed.ncbi.nlm.nih.gov]

- 12. Poly(methyl methacrylate) particles for local drug delivery using shock wave lithotripsy: In vitro proof of concept experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Neopentyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for neopentyl methacrylate (B99206). Due to the limited availability of experimentally derived public data, the spectral information presented herein is based on predicted values from reputable spectroscopic software, offering a robust reference for researchers. This document also outlines a comprehensive experimental protocol for the acquisition of NMR data for similar liquid organic compounds and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Chemical Structure and Atom Numbering

Neopentyl methacrylate (2,2-dimethylpropyl 2-methylprop-2-enoate) is an ester of methacrylic acid and neopentyl alcohol. The chemical structure and atom numbering scheme used for the assignment of NMR signals are depicted below.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound in deuterated chloroform (B151607) (CDCl₃) as the solvent is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Atom Number | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| 4 | 6.10 | Singlet | 1H | - |

| 4 | 5.55 | Singlet | 1H | - |

| 5 | 3.85 | Singlet | 2H | - |

| 3 | 1.95 | Singlet | 3H | - |

| 7, 8, 9 | 0.95 | Singlet | 9H | - |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound in CDCl₃ is presented below.

| Atom Number | Chemical Shift (ppm) |

| 1 | 167.5 |

| 2 | 136.5 |

| 4 | 125.0 |

| 5 | 75.0 |

| 6 | 31.5 |

| 7, 8, 9 | 26.5 |

| 3 | 18.3 |

Experimental Protocols

The following section details a general methodology for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample such as this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from contaminants in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration:

-

For ¹H NMR, prepare a solution by dissolving 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated solution of 50-100 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Sample Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to prevent magnetic field inhomogeneities.

-

Internal Standard: Tetramethylsilane (TMS) is often added to the deuterated solvent by the manufacturer to serve as an internal reference standard (0 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field during the experiment.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and obtain sharp spectral lines.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be adjusted based on sample concentration)

-

Spectral Width: 0-12 ppm

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128 or more (depending on concentration and desired signal-to-noise ratio)

-

Spectral Width: 0-220 ppm

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates a generalized workflow for the structural elucidation of an organic compound using NMR spectroscopy.

Caption: A generalized experimental workflow for NMR analysis.

This guide provides foundational NMR data and protocols for this compound, serving as a valuable resource for researchers in the fields of chemistry and drug development. The provided predicted data, in conjunction with the detailed experimental methodology, will aid in the identification and characterization of this compound.

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of Neopentyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl methacrylate (B99206) is a monomer of significant interest in the development of advanced polymers for various applications, including drug delivery systems, dental materials, and specialty coatings. An understanding of its molecular structure and vibrational characteristics is paramount for quality control, polymerization monitoring, and the rational design of new materials. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound, enabling the identification of functional groups and the elucidation of structural details. This guide provides a comprehensive overview of the FT-IR spectrum analysis of neopentyl methacrylate, including characteristic peak assignments, a detailed experimental protocol, and a logical workflow for spectral interpretation.

Core FT-IR Spectral Features of this compound

The FT-IR spectrum of this compound is dominated by the characteristic vibrations of its ester and vinyl functional groups. The following table summarizes the expected key absorption bands, their corresponding vibrational modes, and typical wavenumber ranges based on data from analogous methacrylate compounds.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |

| ~ 3100 - 3000 | Medium | =C-H Stretch | Associated with the vinyl group. |

| ~ 2960 - 2850 | Strong | C-H Stretch | Asymmetric and symmetric stretching of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the neopentyl moiety. |

| ~ 1725 - 1715 | Strong | C=O Stretch (Ester) | This is a very strong and sharp absorption, characteristic of the carbonyl group in methacrylate esters.[3] |

| ~ 1638 | Medium | C=C Stretch | Characteristic of the vinyl group in methacrylates.[1] |

| ~ 1470 - 1450 | Medium | C-H Bend (Scissoring) | From the CH₂ and CH₃ groups. |

| ~ 1380 | Medium | C-H Bend (Rocking) | From the tert-butyl group of the neopentyl moiety. |

| ~ 1320 - 1300 | Medium | C-O Stretch | Associated with the ester linkage.[1] |

| ~ 1160 | Strong | C-O-C Asymmetric Stretch | A strong and characteristic band for methacrylate esters.[1] |

| ~ 1015 | Medium | C-O-C Symmetric Stretch | Another key vibration of the ester group. |

| ~ 940 | Medium | =C-H Bend (Out-of-plane) | From the vinyl group. |

| ~ 815 | Medium | C-O-C Skeletal Vibration |

Experimental Protocol for FT-IR Analysis

The following provides a detailed methodology for obtaining a high-quality FT-IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector.

-

An Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide).

Sample Preparation:

-

Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free tissue.

-

Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

Place a small drop of this compound directly onto the center of the ATR crystal to ensure complete coverage of the sampling area.

Data Acquisition:

-

Spectral Range: 4000 - 650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: A Happ-Genzel apodization function is commonly used.

Data Processing:

-

The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Use the spectrometer software to identify and label the peak positions (in cm⁻¹).

Logical Workflow for FT-IR Spectrum Analysis

The interpretation of an FT-IR spectrum follows a systematic process. The following diagram illustrates the logical workflow from sample analysis to structural confirmation.

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy is an indispensable tool for the characterization of this compound. By understanding the characteristic absorption frequencies of the methacrylate functional group, researchers can confidently identify this monomer, assess its purity, and monitor its polymerization. The strong and distinct peaks for the carbonyl (C=O) and carbon-carbon double bond (C=C) are particularly useful for quantitative analysis and kinetic studies. The detailed experimental protocol and logical workflow provided in this guide serve as a practical resource for scientists and professionals in obtaining and interpreting high-quality FT-IR spectra of this compound, thereby facilitating its effective application in research and development.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Neopentyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of neopentyl methacrylate (B99206). Due to the absence of a publicly available mass spectrum for this specific compound, this guide leverages established fragmentation principles of methacrylate esters and spectral data from structurally similar analogs to propose a comprehensive fragmentation pathway. This document includes a detailed, representative experimental protocol for the analysis of methacrylates by gas chromatography-mass spectrometry (GC-MS), a tabulated summary of predicted fragment ions, and a visualization of the fragmentation cascade using the DOT language. The information presented herein serves as a valuable resource for the identification and structural elucidation of neopentyl methacrylate in complex matrices.

Introduction

This compound (2,2-dimethylpropyl 2-methylprop-2-enoate) is a monomer used in the synthesis of polymers with applications in coatings, adhesives, and dental materials. Mass spectrometry is a powerful analytical technique for the identification and structural characterization of such compounds. Electron ionization (EI) is a common ionization method that induces reproducible fragmentation of molecules, generating a unique mass spectrum that serves as a chemical fingerprint. Understanding the fragmentation pattern is crucial for the unambiguous identification of this compound in various samples. This guide outlines the predicted fragmentation behavior of this compound under EI conditions.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound (molecular weight: 156.23 g/mol ) is expected to be driven by the presence of the ester functional group and the bulky neopentyl group. The initial ionization event involves the removal of an electron to form the molecular ion (M•+), which is often unstable and undergoes subsequent fragmentation. The proposed fragmentation pathways are based on established mechanisms for methacrylate esters, including alpha-cleavage, McLafferty-type rearrangements, and cleavage of the ester bond.

The key predicted fragmentation pathways include:

-

Loss of the Neopentyloxy Radical: Cleavage of the C-O bond of the ester results in the formation of the stable methacryloyl cation at m/z 69. This is often a prominent peak in the mass spectra of methacrylate esters.

-

Loss of a Methyl Radical: Alpha-cleavage adjacent to the carbonyl group can lead to the loss of a methyl radical from the methacrylate moiety, resulting in an ion at m/z 141.

-

Formation of the Neopentyl Cation: Cleavage of the O-C bond of the ester with charge retention on the alkyl fragment leads to the formation of the neopentyl cation at m/z 71.

-

McLafferty-type Rearrangement: Although a classical McLafferty rearrangement is not possible due to the absence of a gamma-hydrogen on the neopentyl group, a related rearrangement involving the methacrylate moiety can lead to the formation of a neutral molecule of isobutylene (B52900) and a radical cation at m/z 100.

-

Loss of Isobutylene: The neopentyl group can undergo fragmentation through the loss of a neutral isobutylene molecule, leading to a fragment at m/z 100.

Quantitative Data of Predicted Fragments

The following table summarizes the predicted major fragment ions for this compound, their corresponding m/z values, and their proposed structures. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |

| 156 | [C9H16O2]•+ | Molecular Ion | Low |

| 141 | [M - CH3]•+ | [C8H13O2]+ | Moderate |

| 100 | [M - C4H8]•+ | [C5H8O2]•+ | Moderate |

| 87 | [C4H7O2]+ | Methacryloyloxy cation | Moderate |

| 71 | [C5H11]+ | Neopentyl cation | High |

| 69 | [C4H5O]+ | Methacryloyl cation | High (likely base peak) |

| 57 | [C4H9]+ | tert-Butyl cation | High |

| 41 | [C3H5]+ | Allyl cation | High |

Experimental Protocols

The following is a detailed, representative protocol for the analysis of methacrylate monomers using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for similar analytes.[1]

3.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

-

Sample Dilution: Dilute the stock solution or the sample containing the analyte to a final concentration within the linear range of the instrument (e.g., 1-100 µg/mL).

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector in split mode (e.g., 20:1 split ratio).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 35-400.

-

Scan Speed: 1000 amu/s.

Visualization of the Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathways of the this compound molecular ion.

Caption: Predicted EI fragmentation pathway of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of this compound. By analyzing the fragmentation behavior of structurally related compounds, a detailed fragmentation pathway has been proposed, and the major expected fragment ions have been tabulated. The included experimental protocol offers a practical starting point for the GC-MS analysis of this compound. The provided information and visualizations are intended to aid researchers, scientists, and drug development professionals in the identification and structural elucidation of this compound. It is important to note that this information is predictive and should be confirmed by acquiring an experimental mass spectrum of an authentic standard.

References

Unveiling the Thermal Behavior of Poly(neopentyl methacrylate): A Technical Guide to its Glass Transition Temperature

For Immediate Release

This technical guide provides an in-depth analysis of the glass transition temperature (Tg) of poly(neopentyl methacrylate), a crucial parameter for researchers, scientists, and drug development professionals. Understanding the Tg is essential for predicting the polymer's mechanical properties, processing behavior, and performance in various applications. This document outlines the experimental methodologies for determining Tg, presents available data, and discusses the factors influencing this critical thermal transition.

Executive Summary

The glass transition temperature (Tg) marks the reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. For poly(this compound), a polymer with potential applications in drug delivery and other advanced material sciences, a precise understanding of its Tg is paramount. This guide synthesizes the available data on the Tg of poly(this compound) and provides detailed protocols for its experimental determination using Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).

Quantitative Data on Glass Transition Temperature

The reported glass transition temperature of poly(this compound) can vary depending on the experimental method, the molecular weight of the polymer, and its thermal history. The following table summarizes the available data for poly(this compound) and provides a comparative context with other common poly(methacrylates).

| Polymer | Glass Transition Temperature (Tg) | Measurement Method | Reference |

| Poly(this compound) | 299 K (26 °C) | Not Specified | [1] |

| Poly(this compound) block | 119 °C | Not Specified | [2] |

Table 1: Glass Transition Temperatures of Poly(this compound) and Related Polymers. For context, here are the glass transition temperatures of other common poly(methacrylates):

| Polymer | Glass Transition Temperature (Tg) in °C |

| Poly(methyl methacrylate), PMMA | 105 |

| Poly(ethyl methacrylate), PEMA | 65 |

| Poly(butyl methacrylate) | 20 |

| Poly(isobutyl methacrylate) | 53 |

| Poly(cyclohexyl methacrylate) | 104 |

| Poly(isobornyl methacrylate) | 110 |

Note: These values are approximate and can be influenced by factors such as molecular weight and tacticity.

Experimental Protocols for Determining Glass Transition Temperature

The accurate determination of the glass transition temperature is critical for material characterization. The two most common and reliable techniques for measuring the Tg of polymers are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[3] The glass transition is observed as a step-like change in the heat flow curve.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min). This step is to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample to a temperature well below the expected Tg (e.g., -20 °C) at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10 °C/min) to a temperature above the Tg. The Tg is determined from this second heating scan.

-

-

Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve.

Dynamic Mechanical Analysis (DMA)

DMA is a technique used to study the viscoelastic behavior of materials. It measures the modulus (stiffness) and damping (energy dissipation) of a material as a function of temperature, frequency, or time. The glass transition is typically identified by a sharp decrease in the storage modulus and a peak in the loss modulus or tan delta curve.

Methodology:

-

Sample Preparation: Prepare a rectangular sample of poly(this compound) with well-defined dimensions (e.g., length, width, and thickness).

-

Instrument Setup: Mount the sample in the DMA instrument using a suitable clamping system (e.g., single cantilever, three-point bending).

-

Experimental Parameters:

-

Oscillation Frequency: Set a constant frequency for the applied sinusoidal stress (e.g., 1 Hz).

-

Strain Amplitude: Apply a small, non-destructive strain to the sample.

-

Temperature Program: Ramp the temperature from a low temperature (e.g., -50 °C) to a temperature above the Tg (e.g., 150 °C) at a controlled heating rate (e.g., 3 °C/min).

-

-

Data Analysis:

-

The Tg can be determined from the peak of the loss modulus (E") curve.

-

Alternatively, the Tg can be identified as the peak of the tan delta (tan δ = E"/E') curve.

-

The onset of the drop in the storage modulus (E') also indicates the glass transition region.

-

Factors Influencing the Glass Transition Temperature

Several molecular and experimental factors can significantly influence the measured glass transition temperature of poly(this compound):

-

Molecular Weight: The Tg of polymers generally increases with increasing molecular weight up to a certain point, after which it plateaus.

-

Side Chain Structure: The bulky neopentyl group in poly(this compound) restricts the rotational motion of the polymer chains, which generally leads to a higher Tg compared to polymethacrylates with smaller, more flexible side chains.

-

Tacticity: The stereochemical arrangement of the monomer units (isotactic, syndiotactic, or atactic) can affect chain packing and mobility, thereby influencing the Tg.

-

Heating/Cooling Rate: In thermal analysis techniques like DSC, the measured Tg can be dependent on the rate of temperature change. Higher heating rates tend to shift the apparent Tg to higher temperatures.

-

Additives: The presence of plasticizers or other additives can lower the glass transition temperature by increasing the free volume between polymer chains.

Experimental Workflow for Tg Determination

The following diagram illustrates a typical experimental workflow for determining the glass transition temperature of poly(this compound) using Differential Scanning Calorimetry.

Caption: Experimental workflow for Tg determination by DSC.

Conclusion

The glass transition temperature is a fundamental property of poly(this compound) that dictates its physical state and mechanical behavior. While a definitive, universally accepted value for its Tg is not available due to its dependence on various factors, this guide provides the necessary framework for its accurate and reproducible determination. By following the detailed experimental protocols for DSC and DMA, and by considering the influential factors, researchers can confidently characterize the thermal properties of poly(this compound) for their specific applications in drug development and materials science.

References

Thermal stability and decomposition of poly(neopentyl methacrylate)

An In-depth Technical Guide to the Thermal Stability and Decomposition of Poly(neopentyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(this compound) (PNPMA) is a polymer of interest due to its unique physical properties conferred by the bulky neopentyl side group. Understanding its thermal stability and decomposition behavior is critical for its processing and application in various fields, including in drug delivery systems where thermal sterilization or processing may be required. This technical guide provides a comprehensive overview of the thermal stability and decomposition of poly(this compound), drawing upon data from related poly(alkyl methacrylates) to infer its behavior in the absence of extensive specific literature. This document details common experimental protocols for thermal analysis and outlines the likely decomposition pathways.

Introduction

Poly(alkyl methacrylates) are a versatile class of polymers with a wide range of applications. Their thermal properties are largely dictated by the nature of the alkyl ester group. While poly(methyl methacrylate) (PMMA) is one of the most extensively studied polymers, the thermal behavior of methacrylates with bulkier, sterically hindering side groups like neopentyl is less documented. The neopentyl group, with its quaternary carbon adjacent to the ester linkage, is expected to significantly influence the decomposition mechanism and thermal stability of the polymer. This guide synthesizes available information on related polymers to provide a robust understanding of PNPMA's thermal characteristics.

Thermal Stability of Poly(this compound)

In general, the thermal decomposition of poly(alkyl methacrylates) can proceed through several pathways, with the dominant mechanism depending on the structure of the ester side chain. For many poly(alkyl methacrylates), the primary degradation mechanism is depolymerization, yielding the corresponding monomer.

Quantitative Thermal Decomposition Data

The following table summarizes typical thermal decomposition temperatures for various poly(alkyl methacrylates) to provide a comparative context for estimating the thermal stability of poly(this compound).

| Polymer | Tonset (°C) | T10% (°C) | T50% (°C) | Tmax (°C) | Activation Energy (Ea) (kJ/mol) |

| Poly(methyl methacrylate) (PMMA) | ~280-330 | ~300-350 | ~360-380 | ~370-400 | 130-230[1][2][3] |

| Poly(n-butyl methacrylate) (PnBMA) | ~250-300 | ~280-320 | ~330-360 | ~350-380 | ~160-200 |

| Poly(iso-butyl methacrylate) (PiBMA) | ~240-290 | ~270-310 | ~320-350 | ~340-370 | Not widely reported |

| Poly(sec-butyl methacrylate) (PsBMA) | ~230-280 | ~260-300 | ~310-340 | ~330-360 | Not widely reported |

| Poly(tert-butyl methacrylate) (PtBMA) | ~200-250 | ~220-260 | ~270-300 | ~280-320 | ~120-180 |

Note: The values presented are approximate and can vary significantly depending on factors such as molecular weight, polydispersity, and experimental conditions (e.g., heating rate, atmosphere).

Due to the steric hindrance of the neopentyl group, the thermal stability of PNPMA is expected to be lower than that of linear poly(alkyl methacrylates) and more comparable to that of poly(tert-butyl methacrylate).

Decomposition Mechanism and Products

The thermal decomposition of poly(methacrylates) with bulky side groups that can form stable carbocations, such as poly(tert-butyl methacrylate), often proceeds through a more complex mechanism than simple depolymerization. It is hypothesized that poly(this compound) follows a similar dual-pathway decomposition.

Proposed Decomposition Pathways for Poly(this compound)

-

Depolymerization: This pathway involves the unzipping of the polymer chain to yield the neopentyl methacrylate (B99206) monomer. This is a common degradation route for many poly(methacrylates).

-

Ester Decomposition (De-esterification): The bulky neopentyl group can facilitate the cleavage of the ester bond. This process is thought to proceed via a six-membered ring transition state, leading to the formation of poly(methacrylic acid) and isobutylene (B52900) (2-methylpropene). The resulting poly(methacrylic acid) can then undergo further dehydration at higher temperatures to form a more stable anhydride (B1165640) structure.

The expected primary decomposition products from these pathways are:

-

This compound (from depolymerization)

-

Isobutylene (from ester decomposition)

-

Methacrylic acid (from ester decomposition, which may further react)

-

Water (from dehydration of poly(methacrylic acid))

-

Carbon dioxide and carbon monoxide (at higher temperatures from char residue)

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal stability and decomposition of polymers are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of the polymer.

Methodology:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[2][4]

-

Data Acquisition: The instrument records the sample weight as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters such as the onset decomposition temperature (Tonset), the temperature at which 10% and 50% weight loss occurs (T10% and T50%), and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG curve). The activation energy of decomposition can be calculated using methods like the Flynn-Wall-Ozawa or Kissinger methods by performing the experiment at multiple heating rates.[1][2]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

-

Sample Preparation: A very small amount of the polymer sample (typically 50-200 µg) is placed in a pyrolysis sample tube or cup.[5]

-

Instrument Setup: The pyrolyzer is coupled to the injector of a gas chromatograph, which is in turn connected to a mass spectrometer. The system is purged with an inert carrier gas (e.g., helium).

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-800 °C) for a short period (e.g., 10-20 seconds) in the pyrolyzer.[6][7] This thermally fragments the polymer into smaller, volatile molecules.

-

Gas Chromatography (GC): The volatile pyrolysis products are swept by the carrier gas into the GC column. The column separates the different components of the mixture based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven might be to hold at 40 °C for a few minutes, then ramp up to 280-300 °C.[5]

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each component.

-

Data Analysis: The individual components are identified by comparing their mass spectra to a library of known spectra (e.g., NIST).[6]

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of poly(this compound).

Proposed Thermal Decomposition Pathways of Poly(this compound)

Caption: Proposed dual thermal decomposition pathways for poly(this compound).

Conclusion

While specific quantitative data for the thermal decomposition of poly(this compound) is limited, a comprehensive understanding of its behavior can be extrapolated from the well-documented thermal analysis of other poly(alkyl methacrylates), particularly those with sterically demanding side groups like poly(tert-butyl methacrylate). It is anticipated that PNPMA exhibits a complex decomposition profile involving both depolymerization to its monomer and ester decomposition to form poly(methacrylic acid) and isobutylene. The onset of its degradation is likely to be at a lower temperature compared to linear poly(alkyl methacrylates) due to the steric strain imposed by the neopentyl group. The experimental protocols and decomposition pathways outlined in this guide provide a solid foundation for researchers and professionals working with this polymer, enabling informed decisions regarding its processing and application. Further experimental studies are warranted to precisely quantify the thermal properties of poly(this compound).

References

- 1. Effect of Mixing Time on the Thermal Stability and Activation Energies of NiO/PMMA Nanocomposites | MDPI [mdpi.com]

- 2. epublications.marquette.edu [epublications.marquette.edu]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of the Methacrylate Group in Neopentyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the methacrylate (B99206) group in neopentyl methacrylate (NPMA), a monomer increasingly utilized in the development of advanced polymers for various applications, including drug delivery systems. The bulky neopentyl group introduces significant steric hindrance that profoundly influences its polymerization kinetics and the properties of the resulting polymer. This document details the synthesis of NPMA, explores the kinetics of its free-radical polymerization, and discusses the impact of its unique structure on copolymerization and potential side reactions. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development and materials science.

Introduction

This compound (NPMA) is an acrylic monomer characterized by a methacrylate functional group and a bulky neopentyl ester group. This unique chemical structure imparts a combination of desirable properties to its corresponding polymer, poly(this compound) (PNPMA), including excellent thermal stability, and resistance to environmental degradation such as UV radiation and oxidation.[1] The reactivity of the methacrylate group is central to the polymerization of NPMA and is significantly modulated by the steric bulk of the adjacent neopentyl moiety. Understanding this reactivity is crucial for controlling the polymerization process and tailoring the final polymer architecture for specific applications, particularly in the fields of coatings, adhesives, and controlled-release drug formulations.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with direct esterification and transesterification being the most common.[1]

Direct Esterification

Direct esterification involves the reaction of methacrylic acid with neopentyl alcohol in the presence of an acid catalyst.[1]

Reaction Scheme:

Figure 1: Direct esterification of methacrylic acid and neopentyl alcohol.

Transesterification

Transesterification offers an alternative route, typically involving the reaction of a methyl methacrylate with neopentyl alcohol, catalyzed by a suitable compound. This method can be advantageous for achieving high purity.[1]

Reaction Scheme:

References

Navigating the Safety Landscape of Neopentyl Methacrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Neopentyl methacrylate (B99206) is a versatile monomer utilized in the synthesis of specialty polymers and resins, finding applications in various fields, including the development of advanced materials for the pharmaceutical and biomedical industries. A thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the health and safety considerations for handling neopentyl methacrylate, including its toxicological properties, recommended handling procedures, and emergency measures.

Physicochemical and GHS Hazard Information

A clear understanding of the fundamental properties and hazard classifications of a chemical is the foundation of safe handling. This compound is a colorless liquid with a molecular weight of 156.22 g/mol .[1] It is classified under the Globally Harmonized System (GHS) as a flammable liquid and a skin sensitizer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2397-76-4 | [1] |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 65 °C @ 19.5 Torr | [3] |

| Density | 0.8697 g/cm³ @ 26 °C | [3] |

| Flash Point | 53.9 °C | [3] |

| Vapor Pressure | 0.923 mmHg @ 25 °C |

Table 2: GHS Hazard Classification of this compound

| Hazard Class | Hazard Statement | GHS Code |

| Flammable liquids (Category 3) | Flammable liquid and vapor | H226[1] |

| Skin sensitization (Category 1) | May cause an allergic skin reaction | H317[1] |

Toxicological Profile

Acute Toxicity

Detailed acute toxicity studies for this compound have not been thoroughly investigated.[2] For a related compound, propoxylated neopentyl glycol diacrylate, the dermal LD50 in rabbits is reported to be greater than 5,000 mg/kg, indicating it is practically nontoxic by dermal exposure.[4] However, the absence of data for this compound necessitates a cautious approach, treating it as a substance with potential for acute toxicity.

Skin and Eye Irritation

This compound is classified as causing skin irritation.[2] Direct contact may lead to redness, itching, and inflammation. While specific eye irritation data for this compound is not available, other methacrylates are known to cause eye irritation.[5] Therefore, it is prudent to handle this chemical with appropriate eye protection to prevent potential irritation or damage.

Skin Sensitization

This compound is classified as a skin sensitizer, meaning that repeated or prolonged contact can lead to an allergic reaction.[1] Most methacrylate esters are considered to have the potential to cause skin sensitization.[6] Once an individual is sensitized, subsequent exposure, even to small amounts, can trigger a more severe skin reaction.

Experimental Protocols for Safety Assessment

The safety assessment of chemicals like this compound typically follows standardized guidelines established by organizations such as the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data.

Skin Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin. A single dose of the test substance is applied to the skin of a test animal, typically a rabbit. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Eye Irritation/Corrosion (OECD Guideline 405)

This guideline is used to assess the potential of a substance to produce irritation or damage to the eye. A single dose of the substance is applied to the conjunctival sac of one eye of an animal, usually a rabbit. The eye is then examined for lesions of the cornea, iris, and conjunctiva at specific time points.

Skin Sensitization (OECD Guideline 429: Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for testing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance on mice. An increase in lymphocyte proliferation above a certain threshold indicates that the substance is a skin sensitizer.

Toxicological Signaling Pathways

The toxicity of methacrylate monomers is often linked to their ability to induce oxidative stress and deplete intracellular antioxidants. The primary mechanism involves the depletion of glutathione (B108866) (GSH), a critical antioxidant, leading to an increase in reactive oxygen species (ROS). This oxidative stress can trigger a cascade of cellular events, including inflammation and apoptosis (programmed cell death), often through the mitochondrial-dependent intrinsic caspase pathway.[7]

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Occupational Exposure and Safe Handling

Due to the lack of specific occupational exposure limits (OELs) for this compound, it is essential to adhere to stringent safety protocols to minimize exposure. The principles of good industrial hygiene and the OELs for related methacrylates should be followed.

Table 3: Occupational Exposure Limits for Related Methacrylates

| Substance | Agency | TWA (8-hour) | STEL (15-minute) |

| Methyl Methacrylate | OSHA (PEL) | 100 ppm | - |

| Methyl Methacrylate | NIOSH (REL) | 100 ppm | - |

| Methyl Methacrylate | ACGIH (TLV) | 50 ppm | 100 ppm |

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.

-

Hand Protection: Chemically resistant gloves (e.g., butyl rubber, nitrile rubber) should be worn. Gloves should be inspected before each use and replaced if damaged.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In situations with a higher risk of splashing, additional protective clothing may be necessary.

Handling and Storage

-

Handling: Avoid direct contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from sources of ignition and incompatible materials such as oxidizing agents, acids, and bases.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-